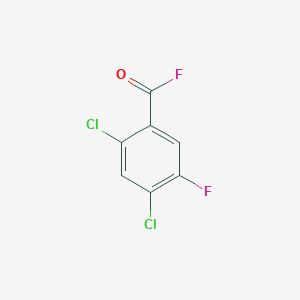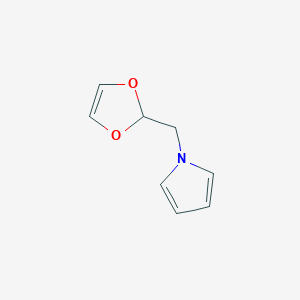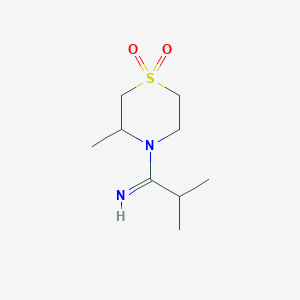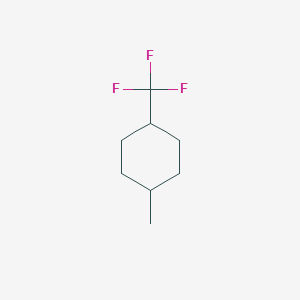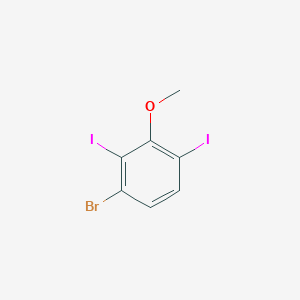
3-Bromo-2,6-diiodoanisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2,6-diiodoanisole is an organic compound with the molecular formula C7H5BrI2O It is a derivative of anisole, where the hydrogen atoms at positions 3, 2, and 6 of the benzene ring are substituted by bromine and iodine atoms, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-diiodoanisole typically involves the halogenation of anisole. One common method is the sequential iodination and bromination of anisole. The process begins with the iodination of anisole using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. This reaction introduces iodine atoms at the 2 and 6 positions of the benzene ring. The resulting 2,6-diiodoanisole is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 3 position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of phase-transfer catalysts and other advanced techniques can further optimize the production process .
化学反应分析
Types of Reactions
3-Bromo-2,6-diiodoanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisoles, while coupling reactions can produce biaryl compounds with diverse functional groups .
科学研究应用
3-Bromo-2,6-diiodoanisole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties
作用机制
The mechanism of action of 3-Bromo-2,6-diiodoanisole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
3-Bromoanisole: Similar in structure but lacks the iodine atoms.
2,6-Diiodoanisole: Lacks the bromine atom and has distinct chemical properties and uses.
3-Iodo-2,6-dibromoanisole: An isomer with different positions of bromine and iodine atoms, leading to different reactivity and applications.
Uniqueness
3-Bromo-2,6-diiodoanisole is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies .
属性
分子式 |
C7H5BrI2O |
|---|---|
分子量 |
438.83 g/mol |
IUPAC 名称 |
1-bromo-2,4-diiodo-3-methoxybenzene |
InChI |
InChI=1S/C7H5BrI2O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 |
InChI 键 |
AFYVNEXCQUDMLQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1I)Br)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;(2R,3S,5R)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-olate](/img/structure/B12853807.png)

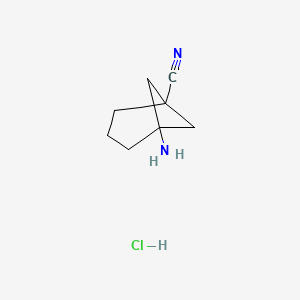
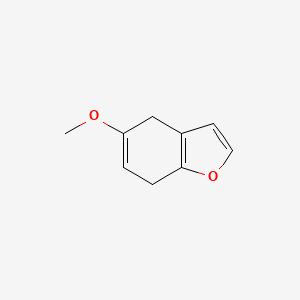
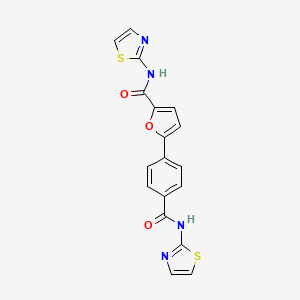
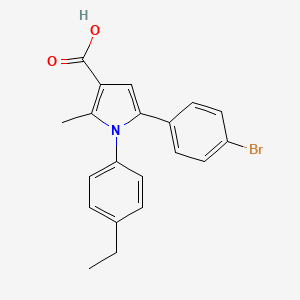
![[(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12853838.png)

